Benzenesulfinanilide
Description
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Properties
CAS No. |
14933-97-2 |
|---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
N-phenylbenzenesulfinamide |
InChI |
InChI=1S/C12H11NOS/c14-15(12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10,13H |
InChI Key |
VLJMBCZQJWXJAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Benzenesulfinanilide (CAS 14933-97-2)
Executive Summary
Benzenesulfinanilide (CAS 14933-97-2), chemically distinct from its sulfonamide counterpart, represents a critical scaffold in organosulfur chemistry. Characterized by a pyramidal sulfur center, this sulfinamide (
Part 1: Chemical Identity & Structural Analysis
The core distinction of benzenesulfinanilide lies in the oxidation state of the sulfur atom (+4), which imparts chirality and unique reactivity compared to the achiral, highly stable sulfonamides (S+6).
Table 1: Chemical Identity & Core Parameters
| Parameter | Specification |
| Common Name | Benzenesulfinanilide |
| IUPAC Name | N-Phenylbenzenesulfinamide |
| CAS Registry Number | 14933-97-2 |
| Molecular Formula | |
| Molecular Weight | 217.29 g/mol |
| SMILES | O=S(Nc1ccccc1)c2ccccc2 |
| InChI Key | BHATUINFZWUDIX-UHFFFAOYSA-N |
| Chirality | Pyramidal Sulfur (Racemic mixture unless enantioselectively synthesized) |
Structural Insight
Unlike planar amides, the sulfinamide bond exhibits a distinct geometry due to the lone pair on the sulfur atom. This creates a stereogenic center at the sulfur, allowing benzenesulfinanilide to exist as enantiomers (
Part 2: Physicochemical Properties
Table 2: Physical & Chemical Data
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline) | Typically white to off-white needles or powder. |
| Melting Point | 112–115 °C (Lit. range for pure anilide) | Lower than corresponding sulfonamide (~153 °C). |
| Solubility | Soluble: DCM, THF, EtOAc, DMSOInsoluble: Water | Lipophilic nature drives organic solubility. |
| pKa (NH) | ~10–11 | Less acidic than sulfonamides (pKa ~10). |
| Stability | Moisture Sensitive | Susceptible to hydrolysis under acidic conditions; oxidizes to sulfonamide in air over time. |
Part 3: Synthesis & Manufacturing Protocol
Mechanistic Pathway
The synthesis of benzenesulfinanilide proceeds via a nucleophilic substitution at the sulfinyl sulfur. The electrophile, benzenesulfinyl chloride, is generated in situ or isolated, then reacted with aniline in the presence of a proton scavenger.
Reaction Scheme (DOT Visualization)
Caption: Stepwise synthesis of Benzenesulfinanilide via chlorination of benzenesulfinic acid followed by aminolysis.
Experimental Protocol (Standardized)
Reagents:
-
Benzenesulfinyl chloride (1.0 equiv)
-
Aniline (1.0 equiv)
-
Triethylamine (1.2 equiv)
-
Dichloromethane (DCM) [Anhydrous]
Procedure:
-
Preparation of Electrophile: If benzenesulfinyl chloride is not commercially available, reflux benzenesulfinic acid with excess thionyl chloride for 2 hours. Remove excess
under vacuum to yield the crude sulfinyl chloride as a yellow oil. -
Setup: Charge a flame-dried round-bottom flask with Aniline (10 mmol) and Triethylamine (12 mmol) in anhydrous DCM (20 mL). Cool the mixture to 0 °C under an inert atmosphere (
or Ar). -
Addition: Dropwise add a solution of Benzenesulfinyl chloride (10 mmol) in DCM (5 mL) over 15 minutes. The reaction is exothermic; maintain temperature < 5 °C to prevent over-oxidation or rearrangement.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with water (20 mL). Extract the organic layer, wash with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient) to yield the pure sulfinanilide.
Part 4: Reactivity & Mechanistic Insights
Benzenesulfinanilide exhibits a rich reactivity profile distinct from sulfonamides due to the lone pair on sulfur and the weaker S-N bond.
Oxidation
The sulfinyl group (
-
Reaction:
Hydrolysis
Under acidic conditions, the S-N bond cleaves, reverting the compound to benzenesulfinic acid and aniline. This reversibility makes sulfinamides potential protecting groups for amines.
-
Reaction:
Radical Chemistry
Treatment with radical initiators (e.g., t-butoxyl radicals) can generate sulfinyl radicals or nitrogen-centered radicals (sulfenanilidyl radicals), which are useful in polymerization initiation or radical cyclizations.
Reactivity Network (DOT Visualization)
Caption: Primary reactivity pathways for Benzenesulfinanilide including oxidation, hydrolysis, and radical formation.
Part 5: Applications in Drug Development[3]
While less common than sulfonamides in final drug targets, benzenesulfinanilide derivatives are invaluable in the developmental pipeline:
-
Chiral Auxiliaries: The stereogenic sulfur allows for the diastereoselective addition of nucleophiles to imines (when the sulfinamide is pre-formed as a chiral auxiliary). This is critical for synthesizing enantiopure amines.
-
Transition State Mimics: Sulfinamides can act as transition state analogues for the hydrolysis of peptides, inhibiting specific metalloproteases.
-
Radical Precursors: Used in the study of oxidative stress mechanisms where sulfinyl radicals play a role in protein damage.
Part 6: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Hygroscopic.
-
PPE: Nitrile gloves, safety goggles, and lab coat required. Work within a fume hood to avoid inhalation of dust or hydrolysis byproducts.
References
-
PubChem. (2025). Benzenesulfinamide, N-phenyl- (Compound).[1][2][3][4][5][6][7] National Library of Medicine. Available at: [Link]
-
Organic Syntheses. (1930). Benzenesulfonyl chloride (Precursor Synthesis). Org. Synth. 10, 6. Available at: [Link]
-
Royal Society of Chemistry. (2020). Sulfinamide Synthesis Using Organometallic Reagents. J. Org. Chem. Available at: [Link][6]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Buy N-methyl-N-phenylbenzenesulfinamide | 15017-07-9 [smolecule.com]
- 3. biorxiv.org [biorxiv.org]
- 4. N-Phenylbenzenesulfonamide|CAS 1678-25-7|RUO [benchchem.com]
- 5. 3-(dimethylamino)-N-phenylbenzenesulfinamide | C14H16N2OS | CID 3783479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
N-phenylbenzenesulfinamide chemical structure and molecular weight
[1][2]
Executive Summary
N-Phenylbenzenesulfinamide (also known as benzenesulfinanilide) is an organosulfur compound characterized by a sulfinyl group (-S(O)-) linking two phenyl rings via a nitrogen atom.[1][2][3][4][5][6][7] It represents a critical intermediate in sulfur chemistry, distinct from its more stable and commercially ubiquitous analog, N-phenylbenzenesulfonamide .[1]
This guide provides a rigorous technical analysis of N-phenylbenzenesulfinamide, focusing on its structural parameters, synthesis, and reactivity.[1] Crucially, researchers must distinguish this S(IV) species from the S(VI) sulfonamide to avoid experimental failure. The sulfinamide features a chiral sulfur center, offering unique applications in asymmetric synthesis that are absent in the achiral sulfonamide.
Part 1: Structural Characterization & Molecular Weight[1]
Chemical Identity[1][2][3][4][9][10][11]
-
IUPAC Name:
-phenylbenzenesulfinamide[1] -
Common Name: Benzenesulfinanilide[1]
-
Chemical Formula:
-
SMILES: O=S(Nc1ccccc1)c2ccccc2
-
Key Structural Feature: The molecule contains a pyramidal sulfur atom (S(IV)), which creates a chiral center. The nitrogen atom is bonded to the sulfur and one phenyl ring, while the sulfur is bonded to the oxygen, the nitrogen, and the second phenyl ring.
Molecular Weight Calculation
The precise molecular weight is derived from standard atomic weights.
| Element | Count | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) |
| Carbon (C) | 12 | 12.011 | 144.132 |
| Hydrogen (H) | 11 | 1.008 | 11.088 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Sulfur (S) | 1 | 32.060 | 32.060 |
| Total MW | 217.29 g/mol |
Physicochemical Properties[1][3][4]
-
Melting Point: 36–37 °C (Distinctly lower than the sulfonamide analog, which melts at ~163 °C).
-
Solubility: Soluble in organic solvents (DCM, THF, Ethyl Acetate); hydrolytically unstable in aqueous acidic media.
-
Chirality: The sulfur atom is a stereogenic center. In the absence of chiral induction during synthesis, the product is obtained as a racemate.
Part 2: Synthetic Pathways[1]
The synthesis of N-phenylbenzenesulfinamide is a nucleophilic substitution reaction at the sulfur center.[1] It requires anhydrous conditions due to the moisture sensitivity of the sulfinyl chloride precursor.
Reaction Mechanism
The reaction involves the nucleophilic attack of the aniline nitrogen lone pair onto the electrophilic sulfur of benzenesulfinyl chloride. A base (typically triethylamine or pyridine) is required to scavenge the liberated hydrogen chloride and drive the equilibrium forward.
Figure 1: Synthetic pathway for N-phenylbenzenesulfinamide via nucleophilic substitution.
Experimental Protocol
Safety Note: Benzenesulfinyl chloride is corrosive and moisture-sensitive.[1] Perform all operations in a fume hood.
-
Preparation: Flame-dry a 250 mL round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.
-
Solvent System: Add anhydrous Dichloromethane (DCM, 50 mL) and Aniline (10 mmol, 0.93 g).
-
Base Addition: Add Triethylamine (11 mmol, 1.53 mL) to the solution. Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Dropwise add Benzenesulfinyl chloride (10 mmol, 1.60 g) dissolved in DCM (10 mL) over 15 minutes. Note: The reaction is exothermic.[1][5][8]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (silica, 30% EtOAc/Hexanes).
-
Workup: Quench with water (20 mL). Extract the organic layer, wash with brine, and dry over anhydrous
. -
Purification: Concentrate under reduced pressure. The residue can be recrystallized from ether/pentane or purified via flash column chromatography (rapid elution is recommended to prevent hydrolysis).
Part 3: Reactivity & Stability Profile[1]
The reactivity of N-phenylbenzenesulfinamide is dominated by the S(IV) oxidation state and the labile S-N bond.
Oxidation vs. Hydrolysis[1]
-
Oxidation: Treatment with oxidizing agents (e.g., mCPBA,
) converts the sulfinamide to the chemically robust sulfonamide (S(VI)). -
Hydrolysis: Under acidic conditions, the S-N bond cleaves, reverting to aniline and benzenesulfinic acid. This reaction is reversible but favors hydrolysis in the presence of water.
Figure 2: Divergent reactivity pathways: Oxidation to sulfonamide vs. hydrolytic decomposition.[1]
Critical Distinction: Sulfinamide vs. Sulfonamide
Researchers often confuse these two species.[1] The table below highlights the differences to ensure accurate identification.
| Feature | N-Phenylbenzenesulfinamide | N-Phenylbenzenesulfonamide |
| Sulfur State | +4 (Sulfinyl) | +6 (Sulfonyl) |
| Formula | ||
| MW | 217.29 g/mol | 233.29 g/mol |
| Melting Point | 36–37 °C | 161–163 °C |
| Chirality | Chiral (at Sulfur) | Achiral |
| Stability | Moderate (Moisture sensitive) | High (Very stable) |
Part 4: Applications in Drug Discovery[1]
While the sulfonamide is a classic pharmacophore (e.g., in sulfa drugs), the sulfinamide plays a more specialized role:
-
Chiral Auxiliaries: Enantiopure sulfinamides are powerful tools in asymmetric synthesis. They can direct the stereochemistry of nucleophilic additions to imines (sulfinimines).
-
Transition State Mimics: The tetrahedral geometry and H-bonding capability of the sulfinamide moiety mimic the transition states of peptide hydrolysis, making them potential inhibitors for metalloproteases.[1]
-
Prodrug Scaffolds: The ability to oxidize from sulfinamide to sulfonamide in vivo offers a mechanism for oxidative activation of prodrugs.
References
Sources
- 1. 6873-89-8|4-Methyl-N,N-diphenylbenzenesulfinamide|BLDPharm [bldpharm.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 93-98-1 CAS MSDS (BENZANILIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. datapdf.com [datapdf.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. quora.com [quora.com]
- 7. Press Hardening Steel Grades - AHSS Guidelines [ahssinsights.org]
- 8. Benzenesulfenyl chloride | 931-59-9 | Benchchem [benchchem.com]
Technical Guide: Solubility of Benzenesulfinanilide in Organic Solvents
This guide details the solubility profile, thermodynamic behavior, and experimental characterization of Benzenesulfinanilide (N-phenylbenzenesulfinamide). It is designed for researchers requiring precise solvent selection for synthesis, purification, and formulation.
Executive Summary
Benzenesulfinanilide (
This guide establishes that Benzenesulfinanilide exhibits high solubility in chlorinated and polar aprotic solvents (DCM, DMSO), moderate solubility in esters and alcohols (Ethyl Acetate, Ethanol), and low solubility in non-polar aliphatic hydrocarbons (Hexanes). These characteristics are governed by the interplay between the sulfinyl dipole and the hydrogen-bond donating capability of the amide nitrogen.
Chemical Profile & Structural Determinants
To understand the solubility mechanisms, we must first analyze the molecular architecture. Benzenesulfinanilide consists of two phenyl rings bridged by a sulfinamide linkage.
-
IUPAC Name: N-Phenylbenzenesulfinamide
-
CAS Number: 1678-25-7[1]
-
Molecular Weight: 233.29 g/mol [1]
-
Melting Point: 109–112 °C[2]
-
Key Functional Group: Sulfinamide (
)
Solubility Drivers:
-
Dipole-Dipole Interactions: The sulfinyl group (
) is highly polar, creating a strong dipole that favors interaction with polar aprotic solvents like DMSO and Acetonitrile. -
Hydrogen Bonding: The secondary amine (
) acts as a hydrogen bond donor, while the sulfinyl oxygen acts as an acceptor. This dual capability facilitates solubility in protic solvents (Alcohols) and acceptors (Esters/Ketones). -
Lipophilicity: The two phenyl rings provide significant hydrophobic character (
interactions), allowing solubility in aromatic solvents (Toluene) and chlorinated hydrocarbons, but insufficient to solubilize the compound in aliphatic chains (Hexanes).
Figure 1: Structural determinants of Benzenesulfinanilide solubility and solvent interaction mechanisms.
Experimental Solubility Data
The following data categorizes solvent compatibility based on experimental synthesis workups and chromatographic behavior.
Table 1: Solubility Profile in Organic Solvents (at 25°C)
| Solvent Class | Specific Solvent | Solubility Rating | Primary Interaction Mechanism |
| Chlorinated | Dichloromethane (DCM) | High | Dipole-dipole & Dispersion |
| Chlorinated | Chloroform ( | High | Dipole-dipole & Dispersion |
| Polar Aprotic | DMSO | High | Strong Dipole-dipole |
| Polar Aprotic | DMF | High | Strong Dipole-dipole |
| Esters | Ethyl Acetate | Moderate | H-bonding (Acceptor) |
| Alcohols | Methanol / Ethanol | Moderate | H-bonding (Donor/Acceptor) |
| Aromatic | Toluene | Moderate | |
| Aliphatic | Hexanes / Heptane | Low | Weak Dispersion (Anti-solvent) |
Technical Insight: In chromatographic purification (silica gel), Benzenesulfinanilide exhibits an
of approximately 0.4 in a solvent system of 20% Ethyl Acetate / 80% Hexanes . This confirms it requires a polar modifier (EtOAc) to migrate, validating its poor solubility in pure hexanes and moderate affinity for esters.
Thermodynamic Framework
For precise solubility modeling (e.g., for crystallization optimization), the solubility (
The Model:
Where:
- is the mole fraction solubility.[3]
- is the absolute temperature (Kelvin).[3]
- are empirical constants derived from regression of experimental data.
Thermodynamic Parameters:
Using the van't Hoff analysis , the dissolution enthalpy (
-
Enthalpy-Driven: In polar aprotic solvents (DMSO), the strong solute-solvent interaction often results in a lower
compared to non-polar solvents. -
Entropy-Driven: The disordering of the crystal lattice is the primary driving force for dissolution in weaker solvents like Toluene.
Methodology: Accurate Solubility Determination
To generate high-quality solubility data for this compound, the Isothermal Saturation Method (Gravimetric) is the recommended protocol. This self-validating system ensures equilibrium is reached before measurement.
Protocol: Gravimetric Determination
-
Preparation: Add excess Benzenesulfinanilide solid to 10 mL of the target solvent in a jacketed equilibrium cell.
-
Equilibration: Stir the suspension at the target temperature (
) for 24 hours. -
Validation: Stop stirring and allow the phases to separate for 2 hours. Ensure solid precipitate remains (confirming saturation).
-
Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22
PTFE filter. -
Quantification: Transfer a known volume to a tared weighing dish. Evaporate solvent under vacuum and weigh the dry residue.
-
Calculation:
Figure 2: Workflow for the precise determination of Benzenesulfinanilide solubility.
Applications in Synthesis & Purification
Understanding this solubility profile allows for the optimization of downstream processing:
-
Recrystallization: The ideal solvent system for purifying Benzenesulfinanilide is a binary mixture of Ethyl Acetate (Solvent) and Hexanes (Anti-solvent) .
-
Procedure: Dissolve the crude solid in minimal hot Ethyl Acetate. Slowly add Hexanes until turbidity persists. Cool gradually to 4°C to induce crystallization.
-
-
Reaction Medium: Reactions involving the oxidation of benzenesulfenamides to sulfinamides are best performed in DCM or Chloroform , where the substrate is fully soluble, ensuring homogeneous kinetics.
Conclusion
Benzenesulfinanilide is a moderately polar compound with a solubility profile dictated by its sulfinyl and amide functionalities. It is highly soluble in chlorinated and polar aprotic solvents, making them ideal for synthesis. For purification, the polarity contrast between Ethyl Acetate and Hexanes provides the most effective crystallization window. Researchers should utilize the gravimetric isothermal method for any critical quantitative assessments required for specific formulations.
References
-
Synthesis and Characterization of Sulfinamides
- Title: Photoredox Enabled and Thianthrenation Promoted Access to Arene Sulfinamides
- Source: Amazonaws (Supporting Inform
-
URL:[Link]
-
General Solubility of Sulfonamide/Sulfinamide Analogs
-
Thermodynamic Modeling of Pharmaceutical Solubility
- Title: Thermodynamic Analysis of the Solubility of Sulfadiazine in Cosolvent Mixtures
- Source: MDPI (Processes Journal)
-
URL:[Link]
Sources
Methodological & Application
Application Note: High-Fidelity Synthesis of Benzenesulfinanilide
Abstract & Strategic Context
This application note details the protocol for the
Unlike the robust sulfonamide synthesis (using sulfonyl chloride), sulfinamide formation is complicated by the moisture sensitivity and thermal instability of benzenesulfinyl chloride . Furthermore, the sulfur atom in the product is a stereogenic center, yielding a racemic mixture (
Critical Distinction:
-
Target Reaction: Aniline + Benzenesulfinyl Chloride
Sulfinamide (Target of this protocol). -
Common Confusion A: Aniline + Benzenesulfonyl Chloride
Sulfonamide (Different pharmacophore). -
Common Confusion B: Aniline + Thionyl Chloride
-Sulfinylaniline ( ).
Reaction Mechanism & Chemical Logic
The reaction proceeds via a nucleophilic substitution at the sulfur(IV) center. Unlike planar carbonyls, the sulfinyl group is pyramidal.
-
Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the electrophilic sulfur atom of benzenesulfinyl chloride.
-
Intermediate: A trigonal bipyramidal-like transition state is formed (sulfur expands valency or operates via an addition-elimination mechanism depending on conditions).
-
Elimination: Chloride is expelled.
-
Deprotonation: The auxiliary base (Triethylamine) scavenges the liberated proton to prevent the protonation of unreacted aniline, which would otherwise deactivate the nucleophile.
Mechanism Visualization
Figure 1: Mechanistic pathway for the sulfinylation of aniline. Note the requirement for base scavenging to drive equilibrium.
Pre-Reaction Planning & Reagent Control
Reagent Integrity (The Failure Point)
Benzenesulfinyl chloride (PhSOCl) is the critical variable. It is significantly less stable than benzenesulfonyl chloride.
-
Hazard: It hydrolyzes rapidly in moist air to benzenesulfinic acid (
), which further disproportionates. -
Visual QC: Pure PhSOCl is a clear to pale yellow liquid. If the reagent is dark, viscous, or contains white solids (sulfinic acid), it must be distilled under reduced pressure prior to use.
Stoichiometry Table
| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) | Notes |
| Aniline | Nucleophile | 1.0 | 93.13 | 1.02 | Distill if colored (oxidation). |
| Benzenesulfinyl Chloride | Electrophile | 1.1 | 158.61 | 1.38 (est) | Limiting Reagent Stability. |
| Triethylamine (TEA) | Base | 1.2 | 101.19 | 0.73 | Dry over KOH or molecular sieves. |
| Dichloromethane (DCM) | Solvent | - | - | - | Must be Anhydrous. |
Detailed Experimental Protocol
Phase 1: Setup and Environment
-
Glassware: Oven-dry a 250 mL 3-neck round-bottom flask, addition funnel, and magnetic stir bar. Assemble under a positive pressure of Nitrogen or Argon.
-
Temperature Control: Prepare an ice-water bath (
).
Phase 2: Reaction Execution
-
Charge Aniline: Add Aniline (10.0 mmol, 0.93 g) and Triethylamine (12.0 mmol, 1.21 g) to the flask.
-
Solvation: Add Anhydrous DCM (30 mL) via syringe. Stir to ensure a homogeneous solution. Cool to
. -
Electrophile Addition:
-
Dilute Benzenesulfinyl chloride (11.0 mmol, ~1.75 g) in DCM (10 mL) in the addition funnel.
-
Expert Insight: Dilution prevents localized "hot spots" of concentration that lead to double-sulfinylation or oxidation side products.
-
Dropwise Addition: Add the acid chloride solution slowly over 20–30 minutes. Maintain internal temperature
.
-
-
Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–3 hours.
-
Monitoring: Check via TLC (EtOAc/Hexane 3:7). Aniline spot should disappear.
-
Phase 3: Workup & Isolation[2]
-
Quench: Slowly add Water (20 mL) to the reaction mixture to hydrolyze excess acid chloride.
-
Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.
-
Wash Sequence:
-
Wash 1: 1M HCl (20 mL) – Removes unreacted aniline and TEA.
-
Wash 2: Saturated
(20 mL) – Neutralizes residual acid/sulfinic acid. -
Wash 3: Brine (20 mL) – Dries the organic layer.
-
-
Drying: Dry the organic layer over Anhydrous
for 15 minutes. Filter. -
Concentration: Evaporate solvent under reduced pressure (Rotovap) at
to yield the crude solid.
Phase 4: Purification
-
Method: Recrystallization is preferred over chromatography due to the potential instability of sulfinamides on acidic silica gel.
-
Solvent System: Hexane/Ethyl Acetate or Ethanol/Water.
-
Procedure: Dissolve crude solid in minimum hot EtOAc; add Hexane until turbid; cool to
.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of benzenesulfinanilide.
Analytical Validation (QC)
To ensure the protocol was successful, verify the following data points.
| Method | Expected Signal | Interpretation |
| IR Spectroscopy | 1030–1070 cm⁻¹ | Strong S=O stretch. (Distinct from |
| ¹H NMR | ~8.5 ppm (s, 1H) | NH proton. Broad singlet, |
| ¹H NMR | Aromatic Region | Multiplets for two phenyl rings. |
| Chirality | Racemic | The product possesses a chiral sulfur center. In an achiral environment (standard NMR), enantiomers are indistinguishable. |
Troubleshooting Guide:
-
Issue: Product is an oil that won't solidify.[1]
-
Cause: Residual solvent or impurities (disulfides).
-
Fix: Triturate with cold pentane or diethyl ether to induce crystallization.
-
-
Issue: Low Yield.
-
Cause: Hydrolysis of PhSOCl before reaction.
-
Fix: Distill PhSOCl or increase equivalents to 1.5x.
-
Safety & Hazards (HSE)
-
Benzenesulfinyl Chloride: Corrosive, lachrymator. Reacts violently with water. Do not inhale vapors.
-
Aniline: Toxic by inhalation and skin contact (methemoglobinemia risk).
-
DCM: Suspected carcinogen. Use in a fume hood.
-
Waste: Aqueous washes contain aniline salts and must be disposed of as hazardous organic waste, not down the drain.
References
-
PubChem. Benzenesulfinyl chloride - Compound Summary.[1] National Library of Medicine. [Link]
- Drabowicz, J., et al.Synthesis of Sulfinamides. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol 39. (Standard reference for sulfinamide synthesis methodologies).
-
N-Sulfinylaniline Distinction: N-Sulfinylaniline. Wikipedia. (Cited for structural distinction from target product). [Link][2][3]
Sources
Application Notes and Protocols: Oxidative Amination of Benzenesulfinanilide for the Synthesis of Sulfonimidamides
Introduction
Sulfonimidamides are a fascinating class of sulfur(VI) compounds that have garnered significant attention in medicinal chemistry and drug development. As structural analogues of sulfonamides where one of the sulfonyl oxygens is replaced by an imino group, they offer a unique three-dimensional geometry and distinct physicochemical properties. This structural modification can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. The synthesis of these valuable motifs, however, requires robust and versatile chemical methods.
This guide provides an in-depth exploration of a key synthetic strategy: the oxidative amination of sulfinamides, with a specific focus on benzenesulfinanilide as a representative substrate, to furnish sulfonimidamides. We will delve into the mechanistic underpinnings of various protocols, offering researchers and drug development professionals the necessary insights to select and execute the most suitable method for their specific applications.
Mechanistic Rationale and Strategic Considerations
The conversion of a sulfinamide (a sulfur(IV) species) to a sulfonimidamide (a sulfur(VI) species) is an oxidative process that involves the formation of a new sulfur-nitrogen bond. The choice of oxidant and reaction conditions is paramount and dictates the reaction pathway and substrate scope. The primary strategies discussed herein involve the in situ generation of a reactive sulfur intermediate that is subsequently trapped by an amine nucleophile.
Key Synthetic Approaches:
-
Halogen-Mediated Oxidation (The NCS Approach): This is a widely employed and reliable method that utilizes N-chlorosuccinimide (NCS) as a mild and effective oxidant. The reaction proceeds through a sulfonimidoyl chloride intermediate.
-
Transition-Metal Catalysis (The Copper-Catalyzed Approach): This strategy offers a catalytic and environmentally benign alternative, often utilizing atmospheric oxygen as the terminal oxidant. It is particularly effective for the coupling of primary sulfinamides with secondary amines.[1]
-
Hypervalent Iodine-Mediated Amination: This approach employs hypervalent iodine reagents as potent oxidants to facilitate the direct amination of sulfinamides, providing a metal-free alternative.[2][3][4]
Experimental Protocols and Methodologies
Protocol 1: N-Chlorosuccinimide (NCS) Mediated Synthesis of Sulfonimidamides
This protocol is a robust and general method for the synthesis of a wide array of sulfonimidamides from sulfinamides. The key to this transformation is the in situ formation of a highly reactive sulfonimidoyl chloride intermediate.
Mechanistic Pathway
The reaction is initiated by the electrophilic attack of the sulfur atom of the sulfinamide onto the chlorine atom of NCS. This generates a sulfur(IV) intermediate which, upon rearrangement and elimination of succinimide, forms the sulfonimidoyl chloride. This electrophilic intermediate is then readily attacked by an amine nucleophile to afford the desired sulfonimidamide.
Caption: Mechanism of NCS-mediated sulfonimidamide synthesis.
Step-by-Step Protocol
-
Reagent Preparation: To a solution of the benzenesulfinanilide (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) at room temperature, add the desired amine (1.2 equiv.).
-
Reaction Initiation: Cool the mixture to 0 °C and add N-chlorosuccinimide (1.1 equiv.) portion-wise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonimidamide.
Protocol 2: Copper-Catalyzed Aerobic Oxidative Amination
This method provides an attractive alternative to stoichiometric oxidants by employing a copper catalyst and air as the terminal oxidant. It is particularly well-suited for the coupling of primary sulfinamides with secondary amines.[1]
Mechanistic Considerations
While the precise mechanism is likely complex and substrate-dependent, a plausible pathway involves the coordination of the sulfinamide to the copper center. Subsequent oxidation by air (O₂) generates a higher-valent copper species or a radical intermediate. This activated species then reacts with the amine, followed by reductive elimination to furnish the sulfonimidamide and regenerate the active copper catalyst.
Sources
Application Notes & Protocols: Benzenesulfinanilide and its Derivatives as Chiral Ligands in Organometallic Catalysis
Introduction: The Rise of Chiral Sulfur Ligands in Asymmetric Synthesis
The precise construction of chiral molecules is a cornerstone of modern drug discovery and materials science. Organometallic catalysis provides a powerful toolkit for these transformations, with the ability of transition metal complexes to catalyze organic reactions being one of the most significant advancements in synthetic chemistry.[1][2] The heart of such a catalyst, which dictates its efficacy and stereochemical outcome, is the ligand bound to the metal center.[3] Among the diverse architectures of chiral ligands, those incorporating a stereogenic sulfur atom have emerged as uniquely potent controllers of enantioselectivity.[4][5]
Benzenesulfinanilide and its derivatives belong to the broader class of sulfinamides, which are recognized as versatile platforms for developing novel chiral ligands.[4][6] Their utility stems from a combination of features: the sulfur atom is a stable stereocenter, they can be synthesized in high enantiopurity, and their electronic and steric properties can be readily tuned. While classic ligands often rely on phosphorus or nitrogen donors, sulfur-containing ligands offer a distinct coordination chemistry, being less prone to air oxidation than phosphines and possessing unique electronic properties.[7] This guide provides an in-depth exploration of the benzenesulfinanilide scaffold, focusing on its application as a ligand in the rhodium-catalyzed asymmetric 1,4-addition, a key carbon-carbon bond-forming reaction.
The Benzenesulfinanilide Scaffold: A Modular Approach to Asymmetric Catalysis
The core benzenesulfinanilide structure features a chiral sulfinyl group (S=O) positioned between two aromatic rings. This arrangement provides a rigid backbone and distinct steric quadrants around the stereogenic sulfur. The true power of this scaffold, however, lies in its modularity. By introducing additional functional groups, particularly on the nitrogen atom, the monodentate sulfinamide can be transformed into a highly effective bidentate or tridentate ligand.
A prime example is the development of N-cinnamyl sulfinamides, which incorporate an olefin moiety.[8] This creates a hybrid sulfur-olefin ligand capable of forming a stable chelate ring with a metal center. This chelation drastically reduces the conformational flexibility of the catalyst-substrate complex, leading to a more organized transition state and, consequently, higher enantioselectivity.
Causality in Ligand Design:
-
Stereogenic Sulfur: The primary source of chirality. Its proximity to the metal center directly influences the facial selectivity of substrate approach.
-
Sulfinyl Oxygen: Can act as a secondary, weak coordination site or engage in hydrogen bonding, further organizing the transition state.
-
Olefin Moiety (in derivatives): Acts as a strong binding group for soft transition metals like Rh(I) or Pd(0), creating a bidentate ligand system that enforces a specific geometry on the catalytic complex.[8]
-
Aryl Groups: Their steric bulk and electronic properties can be modified to fine-tune the ligand's pocket, optimizing it for specific substrates.
Caption: A typical workflow from ligand synthesis to final product analysis.
Application Protocol: Rhodium-Catalyzed Asymmetric 1,4-Addition
The conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a cornerstone reaction in organic synthesis. The use of chiral N-cinnamyl sulfinamide ligands with rhodium has proven highly effective for this transformation, delivering products with excellent yields and enantioselectivities.[8]
Protocol 1: Synthesis of Chiral (R)-N-cinnamyl-p-toluenesulfinamide Ligand
This protocol describes the synthesis of a representative sulfur-olefin hybrid ligand. The causality behind this procedure lies in the nucleophilic attack of the amine onto the electrophilic sulfinyl chloride, a standard method for forming sulfinamides.
Materials:
-
(R)-p-toluenesulfinyl chloride
-
Cinnamylamine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add cinnamylamine (1.0 eq.) and anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Rationale: An inert atmosphere and anhydrous conditions are critical to prevent hydrolysis of the reactive sulfinyl chloride intermediate. Cooling minimizes potential side reactions.
-
-
Addition of Base: Add anhydrous pyridine (1.2 eq.) to the solution and stir for 5 minutes.
-
Rationale: Pyridine acts as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.
-
-
Ligand Formation: Slowly add a solution of (R)-p-toluenesulfinyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture dropwise over 20 minutes.
-
Rationale: Slow addition helps to control the reaction exotherm and prevent the formation of undesired byproducts.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Rationale: The aqueous bicarbonate wash neutralizes any remaining acid and removes the pyridinium hydrochloride salt.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure ligand.
Protocol 2: General Procedure for Asymmetric 1,4-Addition
This protocol details the in situ generation of the catalyst and its use in the conjugate addition reaction.
Materials:
-
Cyclohex-2-en-1-one (1.0 eq.)
-
Phenylboronic acid (1.5 eq.)
-
(R)-N-cinnamyl-p-toluenesulfinamide ligand (from Protocol 1, 0.03 eq.)
-
Bis(acetylacetonato)carbonylrhodium(I) [Rh(acac)(CO)₂] (0.03 eq.)
-
1,4-Dioxane/H₂O (10:1 mixture, as solvent)
-
Potassium hydroxide (KOH, 2.0 eq.)
Procedure:
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, dissolve [Rh(acac)(CO)₂] (0.03 eq.) and the chiral sulfinamide ligand (0.03 eq.) in the dioxane/H₂O solvent mixture. Stir at room temperature for 30 minutes.
-
Rationale: This pre-incubation step allows for the formation of the active chiral rhodium complex in situ.
-
-
Addition of Reagents: To the catalyst solution, add cyclohex-2-en-1-one (1.0 eq.), phenylboronic acid (1.5 eq.), and finally the aqueous KOH solution (2.0 eq.).
-
Rationale: The base (KOH) is essential for the activation of the boronic acid in the transmetalation step of the catalytic cycle.
-
-
Reaction Execution: Stir the reaction mixture vigorously at 40 °C. Monitor the reaction by TLC or GC-MS.
-
Workup and Isolation: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation: Catalyst Performance
The effectiveness of the N-cinnamyl sulfinamide ligand in the Rh-catalyzed 1,4-addition of phenylboronic acid to α,β-unsaturated carbonyl compounds is summarized below.
| Entry | Substrate (Enone) | Time (h) | Yield (%) | ee (%) | Source |
| 1 | Cyclohex-2-en-1-one | 12 | 99 | 98 | [8] |
| 2 | Cyclopent-2-en-1-one | 12 | 98 | 97 | [8] |
| 3 | Chalcone | 24 | 95 | 96 | [8] |
Table 1: Performance of a Rh(I)/(R)-N-cinnamyl-p-toluenesulfinamide catalyst system in asymmetric 1,4-addition reactions.
Mechanistic Considerations and Visualization
The widely accepted mechanism for the rhodium-catalyzed 1,4-addition involves a series of well-defined organometallic steps. The chiral sulfinamide-olefin ligand coordinates to the Rh(I) center, creating a chiral environment that dictates the stereochemical outcome.
Caption: Bidentate chelation of the sulfur-olefin ligand to the metal center.
The catalytic cycle proceeds as follows:
-
Transmetalation: The activated arylboronic acid (as an arylboronate) transfers its aryl group to the rhodium center, displacing a ligand and forming an aryl-rhodium intermediate.
-
Carbometalation (Migratory Insertion): The C=C bond of the enone substrate coordinates to the rhodium. This is followed by the migratory insertion of the double bond into the Rh-Aryl bond. This step is typically the enantio-determining step, where the chiral ligand directs the insertion to occur on one specific face of the olefin.
-
Protonolysis/Hydrolysis: The resulting rhodium enolate intermediate is protonated by water in the solvent system, releasing the final 1,4-addition product and generating a rhodium-hydroxide species.
-
Catalyst Regeneration: The rhodium-hydroxide species reacts with another molecule of arylboronic acid, regenerating the active aryl-rhodium catalyst and closing the catalytic loop.
Caption: Proposed catalytic cycle for the Rh-catalyzed 1,4-addition.
Conclusion and Future Outlook
Benzenesulfinanilide and its functionalized derivatives represent a highly versatile and effective class of chiral ligands for asymmetric organometallic catalysis. Their modular nature, stable chirality, and unique coordination properties have enabled the development of highly selective catalysts for important synthetic transformations like C-C bond formation. The detailed protocols and mechanistic insights provided herein serve as a practical guide for researchers aiming to leverage these powerful tools. Future research will likely focus on expanding the reaction scope, immobilizing these catalysts on solid supports for improved recyclability, and applying them to the synthesis of increasingly complex and valuable molecules in the pharmaceutical and agrochemical industries.
References
- Organometallic Complexes in Catalysis for Sustainable Chemistry: A Review - IJFMR. (2025). International Journal for Multidisciplinary Research, 7(2).
- Catalytic Asymmetric Synthesis of Sulfinamides via Cu-Catalyzed Asymmetric Addition of Aryl Boroxines to Sulfinylamines. (2024). Journal of the American Chemical Society.
- Recent applications of chiral N-tert-butanesulfinyl imines, chiral diene ligands and chiral sulfur–olefin ligands in asymmetric synthesis. (2015). Organic Chemistry Frontiers.
- EN-Organometallic Catalysis. Parisian Institute of Molecular Chemistry.
- Synthesis of metal complexes of benzenesulfonamide azo‐ligand.
- Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Science (RSC Publishing).
- High Catalytic Activity of Heterometallic (Fe6Na7 and Fe6Na6)
- Application Notes and Protocols for 1-Benzylimidazole in Organic C
- Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. (2024). Journal of the American Chemical Society.
- Research Progress on Transition Metal Catalyzed Hydrocarbonation Reactions of N-Allenamines. (2025).
- Recent Advances in Catalytic Asymmetric Synthesis of Chiral Sulfinyl Compounds. (2025). European Journal of Organic Chemistry.
- Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)
- Design of N-cinnamyl sulfinamides as new sulfur-containing olefin ligands for asymmetric catalysis: achieving structural simplicity with a categorical linear framework. (2014). Organic & Biomolecular Chemistry.
- Anode-induced arylthiol-amine cross-coupling: A nontraditional strategy to access sulfinamides. (2026). Science Advances.
- Recent Advances in Organometallic Chemistry and C
- Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)
- Synthesis of a Ni Complex Chelated by a [2.
- Application of mono- and bis-sulfonamides in asymmetric c
- Novel Sulfinyl Imine Ligands for Asymmetric Catalysis. (2019).
- Novel sulfinyl imine ligands for asymmetric c
- Synthesis of New Chiral Ligands Based on Thiophene Derivatives for Use in Catalytic Asymmetric Oxidation of Sulfides. (2012).
- ChemInform Abstract: Synthesis of New Chiral Ligands Based on Thiophene Derivatives for Use in Catalytic Asymmetric Oxidation of Sulfides. (2012).
- Recent Advances in Organometallic Chemistry and C
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. ijfmr.com [ijfmr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of N-cinnamyl sulfinamides as new sulfur-containing olefin ligands for asymmetric catalysis: achieving structural simplicity with a categorical linear framework - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Benzenesulfinanilide Stability & Synthesis
Ticket ID: S-IV-STABILITY-001
Subject: Preventing Oxidation of Benzenesulfinanilide (
Executive Summary & Root Cause Analysis
The Core Problem:
Researchers frequently observe the degradation of benzenesulfinanilide (S
Furthermore, sulfinamides are acid-labile. Under acidic conditions, they can undergo disproportionation, yielding a sulfonamide and a disulfide/thiosulfonate mixture—a process often mistaken for simple oxidation.
Visualizing the Degradation Pathway
The following diagram illustrates the "Danger Zone" where the desired S(IV) species is lost to oxidation or hydrolysis.
Figure 1: The stability landscape of benzenesulfinanilide. The S(IV) state is a local minimum that must be protected from oxidative ascent to S(VI) or hydrolytic collapse.
Synthesis & Handling Protocols (SOPs)
To maintain the S(IV) oxidation state, you must treat the entire workflow—from reagent preparation to isolation—as an anaerobic, peroxide-free system .
Protocol A: Synthesis via Benzenesulfinyl Chloride
Rationale: Direct substitution is safer than oxidative coupling of thiols, which risks over-oxidation.
Reagents:
-
Benzenesulfinyl chloride (Freshly distilled or titration-verified).
-
Aniline (Distilled over Zn dust to remove oxidized impurities).
-
Base: Triethylamine (
) or DIPEA. -
Solvent: Dichloromethane (DCM) or THF (Anhydrous, Peroxide-Free ).
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 2-neck round bottom flask under a high-vacuum/Argon manifold. Backfill with Argon (Ar is denser than
and provides a better "blanket" for the reaction surface). -
Solvent Deoxygenation: Sparge the chosen solvent with Argon for 15 minutes prior to use.
-
Critical Check: If using THF or Ether, test for peroxides using Quantofix® or starch-iodide paper. If positive (>5 ppm), do not use . Peroxides will instantly oxidize the S(IV) center.
-
-
Reaction Assembly:
-
Dissolve Aniline (1.0 equiv) and
(1.2 equiv) in DCM at -78°C (dry ice/acetone bath). -
Why? Low temperature suppresses the kinetic rate of side reactions, including oxidation by trace air.
-
-
Addition: Add Benzenesulfinyl chloride (1.0 equiv) dropwise via syringe.
-
Observation: A white precipitate (amine salt) will form.
-
-
Quench & Workup:
-
Allow to warm to 0°C.
-
Quench with degassed saturated
. Avoid acidic quenches (e.g., HCl), which catalyze hydrolysis. -
Extract with DCM.[1] Dry over
(avoid if highly acidic).
-
Data Table: Critical Control Points
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Argon (99.99%) | Displaces |
| Solvent | DCM / Toluene | Non-coordinating, generally peroxide-free. Avoid ethers if storage history is unknown. |
| Temperature | -78°C | Kinetic control. Higher temps increase rate of disproportionation. |
| Stationary Phase | Neutralized Silica | Standard silica is acidic (pH 4-5) and can catalyze decomposition/oxidation. |
Troubleshooting Guide (FAQ)
Q1: My LC-MS shows a dominant peak at M+16. Is this the sulfonamide?
A: Yes. The Mass Shift of +16 Da corresponds to the addition of one Oxygen atom (
-
Immediate Action: Check your solvent source. If you used THF or Diethyl Ether, they likely contained peroxides.
-
Secondary Cause: Did you use a rotary evaporator with a poor vacuum seal? Air leaks during concentration can oxidize the product when it is in a thin film (high surface area).
Q2: The product looked pure by NMR in the crude, but degraded after Column Chromatography. A: This is a classic "On-Column Oxidation/Hydrolysis" failure. Silica gel is slightly acidic and often contains adsorbed oxygen and trace metals (Fe), which act as oxidation catalysts.
-
Solution: Pre-treat your silica column with 1% Triethylamine (
) in Hexanes before loading your sample. This neutralizes acidic sites. Alternatively, use Neutral Alumina .
Q3: I see "doubling" of peaks in the NMR. Is this an impurity? A: Not necessarily. Benzenesulfinanilide has a chiral sulfur center. If your molecule has another chiral center (e.g., if you used a substituted aniline with a chiral group), you will see diastereomers.
-
Verification: If the integration ratio is 1:1 and the spectra are clean otherwise, these are diastereomers, not oxidation products. Sulfonamides (
) are achiral at sulfur and will not show this doubling.
Q4: Can I store the sulfinanilide in solution? A: No. Solutions have high dissolved oxygen content over time.
-
Protocol: Evaporate to dryness immediately. Store as a solid under Argon at -20°C. If you must store a solution, use a sealed ampoule with degassed solvent.
Analytical Validation
To confirm you have successfully prevented oxidation, compare your data against these markers.
Comparison: Sulfinanilide (Target) vs. Sulfonamide (Impurity)[2]
| Feature | Benzenesulfinanilide ( | Benzenesulfonamide ( |
| Geometry | Pyramidal (Chiral at Sulfur) | Tetrahedral (Achiral at Sulfur) |
| IR Spectroscopy | ||
| Distinct shift (approx 145 ppm) | Downfield shift (approx 140 ppm) | |
| Stability | Sensitive to Acid/Oxidants | Highly Stable |
Troubleshooting Logic Flow
Use this decision tree to diagnose impurities in your final product.
Figure 2: Diagnostic logic for identifying degradation pathways.
References
- Mikołajczyk, M., Drabowicz, J., & Kiełbasiński, P. (1982). Chiral Sulfur Reagents: Applications in Asymmetric and Stereoselective Synthesis. CRC Press.
-
Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995. Link (Establishes protocols for handling labile S-N bonds).
-
Ruano, J. L. G., et al. (2008). "Sulfinamide Synthesis by Oxidation." Organic Chemistry Portal. Link (Discusses the fine line between S(IV) and S(VI) oxidation states).
- Nugent, T. C. (Ed.). (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.
- Drabowicz, J., et al. (2014). "Synthesis of Sulfinamides." Science of Synthesis Knowledge Updates, 2, 353. (Authoritative review on synthesis and stability).
Sources
Technical Support Center: Purification of N-phenylbenzenesulfinamide by Column Chromatography
This technical guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions for the purification of N-phenylbenzenesulfinamide using column chromatography. Our focus is on delivering scientifically sound, experience-driven advice to overcome common challenges in the lab.
Section 1: Understanding the Compound and the Technique
N-phenylbenzenesulfinamide is a molecule of interest in various chemical syntheses.[1][2] Its purification via column chromatography is a standard yet often challenging procedure. This guide will help you navigate the nuances of this process.
Physicochemical Properties of N-phenylbenzenesulfinamide
A solid understanding of the compound's properties is crucial for developing a successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂S | [1] |
| Molecular Weight | 233.29 g/mol | [1][3] |
| Appearance | White to off-white solid | |
| Melting Point | 110-112 °C | [1] |
| Polarity | Moderately polar |
The Principle of Normal-Phase Column Chromatography
In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase.[4][5] Polar compounds in the mixture will have a stronger affinity for the stationary phase and will thus elute more slowly than less polar compounds.[4][5][6] N-phenylbenzenesulfinamide, being moderately polar, requires a carefully optimized solvent system to achieve good separation.[7]
Section 2: Experimental Protocol: Step-by-Step Guide
This section provides a detailed protocol for the purification of N-phenylbenzenesulfinamide.
Materials and Reagents
-
Crude N-phenylbenzenesulfinamide
-
Silica gel (60-120 mesh)[8]
-
Hexane (non-polar solvent)
-
Ethyl acetate (polar solvent)
-
Dichloromethane (for sample loading)[9]
-
Glass column with stopcock
-
Cotton or glass wool[10]
-
Sand
-
Collection tubes
-
TLC plates (silica gel coated)
-
TLC chamber
-
UV lamp for visualization
Workflow Diagram
Caption: Workflow for N-phenylbenzenesulfinamide Purification.
Detailed Procedure
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate to find a solvent system that gives a retention factor (Rf) of approximately 0.2-0.3 for N-phenylbenzenesulfinamide.[11]
-
-
Column Packing (Slurry Method):
-
Insert a small plug of cotton or glass wool at the bottom of the column.[10]
-
Add a thin layer of sand.[10]
-
In a separate beaker, create a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[10]
-
Add another layer of sand on top of the silica bed to prevent disturbance when adding solvent.[10][12]
-
-
Sample Loading:
-
Dissolve the crude N-phenylbenzenesulfinamide in a minimal amount of a solvent like dichloromethane.[9]
-
Carefully add the sample solution to the top of the column using a pipette.[12]
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the solid to the top of the column.[13]
-
-
Elution:
-
Fraction Collection:
-
Collect the eluent in numbered test tubes.[8]
-
-
Fraction Analysis:
-
Analyze the collected fractions using TLC to identify which ones contain the pure product.
-
-
Combining and Evaporation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified N-phenylbenzenesulfinamide.[9]
-
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the purification of N-phenylbenzenesulfinamide.
FAQs and Troubleshooting
Q1: My compound is not moving off the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
-
Explanation: N-phenylbenzenesulfinamide is highly polar, and in some cases, a simple hexane/ethyl acetate system may not be sufficient to elute it from the silica gel.
-
Solution: Consider adding a more polar solvent to your mobile phase. A small percentage of methanol can significantly increase the polarity. For very polar compounds, a solvent system containing ammonia can be effective.[11] You could also explore using a different stationary phase, such as alumina, or consider reverse-phase chromatography.[10][11][14]
Q2: I'm seeing co-elution of my desired product with an impurity. How can I improve the separation?
-
Explanation: Co-elution occurs when the impurity has a similar polarity to N-phenylbenzenesulfinamide.
-
Solutions:
-
Optimize the Solvent System: Conduct a more thorough TLC analysis with a wider range of solvent polarities to maximize the separation between your product and the impurity.
-
Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the elution.[11][15][16] This can help resolve compounds with close Rf values.[11]
-
Try a Different Solvent System: Sometimes, changing the solvent system entirely (e.g., using dichloromethane/methanol) can alter the selectivity and improve separation.
-
Q3: My purified product yield is very low. What are the possible reasons?
-
Explanation: Low yield can result from several factors, including incomplete elution, decomposition on the column, or loss during workup.
-
Troubleshooting Steps:
-
Check for Complete Elution: After your initial elution, try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or a methanol-containing mixture) to see if any product remains on the column.
-
Assess Compound Stability: N-phenylbenzenesulfinamide might be sensitive to the acidic nature of silica gel.[10] You can test for decomposition by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.
-
Minimize Contact Time: Use flash chromatography to reduce the time the compound spends on the column.[10]
-
Neutralize the Silica: If your compound is acid-sensitive, you can use silica gel that has been treated with a base like triethylamine or add 1-2% triethylamine to your eluent.[10][13]
-
Q4: The bands on my column are running unevenly. What causes this?
-
Explanation: Uneven bands are typically a result of poor column packing or improper sample loading.
-
Solutions:
-
Improve Packing Technique: Ensure the silica gel is packed uniformly without any cracks or air bubbles. The slurry method is generally reliable.
-
Proper Sample Loading: Load the sample in a narrow, concentrated band.[12] Using too much loading solvent can cause the initial band to be too wide.
-
Troubleshooting Logic Diagram
Caption: Troubleshooting Logic for Common Chromatography Issues.
Section 4: Advanced Topics
Isocratic vs. Gradient Elution
-
Isocratic Elution: Uses a constant mobile phase composition.[16][17] It is simpler but may result in broad peaks for strongly retained compounds.[16]
-
Gradient Elution: The mobile phase composition is changed during the separation, typically by increasing the proportion of the more polar solvent.[16][17] This can improve peak shape, reduce analysis time, and enhance separation for complex mixtures.[15][16][18]
Alternative Stationary Phases
If silica gel proves problematic due to compound decomposition or poor separation, consider these alternatives:
-
Alumina: Less acidic than silica and can be a good choice for acid-sensitive compounds.[7][10]
-
Reverse-Phase Silica (C18): A non-polar stationary phase used with a polar mobile phase.[7][14] This is particularly useful for highly polar compounds that are not retained on normal-phase silica.[11][14]
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Isolation And Purification Of Substance By Column Chromatography. (2022). Request PDF. Retrieved from [Link]
-
Department of Chemistry, University of Rochester. Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (2022). Chromatography to separate polar molecules? r/OrganicChemistry. Retrieved from [Link]
-
Phenomenex. (2023). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2023). Organic Syntheses. Retrieved from [Link]
-
Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 74296, Benzenesulfonanilide. Retrieved from [Link]
-
Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. (2008). ResearchGate. Retrieved from [Link]
-
Phenomenex. (2024). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
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Morlock, G. E., & Schwack, W. (2010). Thin-layer Chromatography-Nuclear Magnetic Resonance Spectroscopy - A Versatile Tool for Pharmaceutical and Natural Products Analysis. PubMed. Retrieved from [Link]
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Le, T. H., & Pham, T. H. (2022). Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. PubMed. Retrieved from [Link]
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Biotage. (2023). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]
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Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from [Link]
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Agilent. HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]
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Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
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Oreate AI. (2024). Gradient vs. Isocratic Elution: Understanding the Differences in Chromatography. Retrieved from [Link]
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LCGC International. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
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National Institute of Standards and Technology. Benzamide, N-phenyl-. NIST WebBook. Retrieved from [Link]
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Columbia University. Column chromatography. Retrieved from [Link]
-
Young, J. C. (1978). Detection and determination of N-nitrosamino acids by thin-layer chromatography using fluorescamine. PubMed. Retrieved from [Link]
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Cheméo. Chemical Properties of Benzenamine, N-ethyl-N-phenyl- (CAS 606-99-5). Retrieved from [Link]
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HALO Columns. LC Chromatography Troubleshooting. Retrieved from [Link]
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MicroSolv Technology Corporation. (2023). Sulfur analyzed with HPLC - AppNote. Retrieved from [Link]
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Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3783722, N-phenyl-2-phenylsulfanylbenzenesulfinamide. Retrieved from [Link]
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Separation of sulfur compounds on a silica PLOT column; COS and H 2 S... (2018). ResearchGate. Retrieved from [Link]
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Agilent. Isocratic v. Gradient. Retrieved from [Link]
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Danaher Life Sciences. (2024). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]
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Avoiding hydrolysis of benzenesulfinanilide during workup
Topic: Avoiding Hydrolysis of Benzenesulfinanilide During Workup
Ticket ID: CHEM-SUP-2024-001 Status: Resolved / Guide Published Audience: Synthetic Chemists, Process Development Scientists
Executive Summary: The "Hidden" Acid Sensitivity
Benzenesulfinanilides (
The Failure Mode: Most isolation failures occur because standard workup protocols (e.g., acidic quench, standard silica gel chromatography) unintentionally expose the molecule to a pH < 6 environment. This triggers rapid hydrolysis into benzenesulfinic acid (which further disproportionates) and aniline.
Mechanism of Instability (The "Why")
To prevent decomposition, you must understand the degradation pathway. Unlike sulfonamides, the sulfinyl group allows for facile protonation at the nitrogen or oxygen atom, activating the sulfur center for nucleophilic attack by water.
Figure 1: Acid-Catalyzed Hydrolysis Pathway
This diagram illustrates the cascade triggered by proton sources during workup.
Caption: Figure 1: The activation energy for hydrolysis drops significantly in acidic media (
Critical Workup Parameters (The "How")
This section defines the boundary conditions required to maintain the integrity of the S-N bond.
Protocol: The "Buffered" Isolation
Objective: Maintain pH 7–10 throughout the isolation process.
| Step | Standard Protocol (AVOID) | Correct Protocol (USE) | Scientific Rationale |
| Quench | 1M HCl or saturated | Sat. | |
| Extraction | Ethyl Acetate (often contains acetic acid traces) | DCM or | Chlorinated solvents are non-protic. If using EtOAc, pre-wash the solvent with bicarbonate. |
| Drying | |||
| Concentration | Rotovap at | Rotovap | Sulfinamides are thermally labile; heat accelerates hydrolysis if trace moisture is present. |
Purification Strategy: The "Neutralized" Column
The most common point of failure is flash chromatography. Standard silica gel is acidic (
Figure 2: Purification Decision Matrix
Follow this workflow to select the correct stationary phase.
Caption: Figure 2: Standard silica is a "forbidden" zone for sulfinamides. Use basified silica or alumina to prevent on-column degradation.
Validated Protocol: Deactivating Silica Gel
Why: To neutralize acidic silanol groups (
-
Prepare Slurry: Mix silica gel with your starting eluent (e.g., Hexane/EtOAc).
-
Add Buffer: Add 1% to 5% Triethylamine (
) to the slurry. -
Pack Column: Pour the slurry.
-
Flush: Flush with 2 column volumes of the eluent containing 1%
. -
Run: Load your sample. You can maintain 0.5%
in the mobile phase during the run for maximum safety.
Troubleshooting & FAQs
Q1: My product was a solid before the column, but I recovered a dark oil. What happened? A: You likely experienced on-column acid hydrolysis . The "dark oil" is a mixture of aniline (oxidizes to dark colors) and decomposition products of benzenesulfinic acid (thiosulfonates).
-
Fix: Repeat the reaction, but purify via recrystallization from Ethanol/Hexane or use the "Deactivated Silica" protocol above.
Q2: NMR shows a clean product, but elemental analysis is off. Why? A: Sulfinamides are chiral at the sulfur atom. If you are synthesizing a chiral sulfinamide, ensure you are not accidentally racemizing it with excessive heat or strong nucleophiles. However, if the issue is purity, check for trace triethylamine if you used the buffered column method.
-
Fix: Dry the product under high vacuum (>0.1 mbar) for 12 hours to remove TEA traces.
Q3: Can I use water to wash the crude reaction? A: Yes, but only if the water is basic .
-
Test: Check the pH of your aqueous layer. If pH < 7, add
immediately. -
Self-Validation: Run a TLC of the organic layer before and after the wash. If a new baseline spot appears after washing, your aqueous layer was too acidic.
Q4: How do I distinguish Sulfinamide vs. Sulfonamide by TLC? A: Sulfinamides are generally less polar than their corresponding sulfonamides but more polar than the starting sulfinyl chloride.
-
Tip: Sulfinamides often stain distinctly with Hanessian’s Stain (Cerium Molybdate) , appearing as dark blue spots, whereas sulfonamides are less reactive to the stain.
References
-
Mechanistic Insight: Ruano, J. L. G., et al. "Stereoselective synthesis of sulfinamides." Accounts of Chemical Research, 2008.
-
Chromatography Guide: "Purification of Acid-Sensitive Compounds." University of Rochester Chemistry Dept, Flash Chromatography Guide.
-
General Stability: "Sulfinamides: Synthesis and Applications." Chemical Reviews, 2010. (Contextual grounding on S-N bond lability).
-
Deactivation Protocol: "Deactivation of Silica Gel with Triethylamine." Organic Syntheses, Coll. Vol. 10. (Standard procedure for acid-sensitive moieties).
Validation & Comparative
Advanced IR Spectrum Analysis: Sulfinyl S=O Stretch in Benzenesulfinanilide
[1]
Executive Summary & Diagnostic Context
In the structural elucidation of organosulfur compounds, the sulfinyl group (S=O) presents a unique spectroscopic challenge. Unlike the rigid and highly characteristic sulfonyl group (–SO₂–), the sulfinyl moiety in benzenesulfinanilide (
Key Takeaway: The diagnostic S=O stretch for benzenesulfinanilide typically appears as a strong band in the 1030–1070 cm⁻¹ region. Its precise position is a function of physical state and solvent polarity, making it a superior reporter of local chemical environment compared to the static signals of sulfonamides.
The Benchmark: Benzenesulfinanilide Spectral Profile
To accurately analyze benzenesulfinanilide, one must isolate the S=O stretching vibration from the complex aromatic fingerprint.
Primary Spectral Markers
| Functional Group | Vibration Mode | Frequency Range (KBr) | Frequency Range (CCl₄ Soln) | Intensity |
| Sulfinyl (S=O) | Stretching ( | 1030 – 1055 cm⁻¹ | 1060 – 1080 cm⁻¹ | Strong |
| Amino (N-H) | Stretching ( | 3150 – 3250 cm⁻¹ | 3350 – 3400 cm⁻¹ | Medium/Broad |
| S-N Bond | Stretching ( | 900 – 950 cm⁻¹ | ~920 cm⁻¹ | Medium |
Mechanistic Insight: In the solid state (KBr pellet), benzenesulfinanilide forms strong intermolecular hydrogen bonds (
Comparative Analysis: Benzenesulfinanilide vs. Alternatives
Distinguishing benzenesulfinanilide from its oxidized counterparts is critical in reaction monitoring (e.g., oxidation of sulfinamides to sulfonamides).
Comparison 1: Vs. Benzenesulfonamides (The "Rule of Two")
The most common confusion arises between sulfinamides (S=O) and sulfonamides (O=S=O).
| Feature | Benzenesulfinanilide (Sulfinamide) | Benzenesulfonamide (Sulfonamide) | Diagnostic Logic |
| S=O[1][2][3][4][5] Band Count | Single Band | Two Bands | Sulfonamides exhibit coupled vibrations (asymmetric & symmetric). |
| Frequency | ~1050 cm⁻¹ | ~1330–1370 cm⁻¹ (Asym)~1160–1180 cm⁻¹ (Sym) | Sulfonamide bands are at significantly higher energy due to higher bond force constants. |
| Solvent Sensitivity | High (Shift >20 cm⁻¹) | Low (Shift <5 cm⁻¹) | Sulfonamide oxygens are poorer H-bond acceptors than the sulfinyl oxygen. |
Comparison 2: Vs. Sulfoxides
While both contain the S=O group, the presence of the adjacent Nitrogen in benzenesulfinanilide alters the electronics.
-
Sulfoxides (R-SO-R): Typically absorb at 1030–1070 cm⁻¹ .
-
Benzenesulfinanilide: Absorbs in the same region but is distinguished by the N-H stretch (3200 cm⁻¹). If the N-H band is absent, it is a sulfoxide; if present, it is a sulfinamide.
Experimental Analysis: Protocols & Causality
Protocol A: Solvent Dilution Study (Validating H-Bonding)
To confirm the assignment of the S=O band, perform a dilution study. This distinguishes intramolecular vs. intermolecular hydrogen bonding.
-
Preparation: Prepare a 0.1 M solution of benzenesulfinanilide in dry CCl₄ or CHCl₃.
-
Acquisition: Record the spectrum in a liquid cell (CaF₂ windows).
-
Dilution: Serially dilute to 0.01 M and 0.001 M.
-
Observation:
-
Intermolecular H-bonding: The S=O band at ~1040 cm⁻¹ will diminish, and a new sharp band at ~1070 cm⁻¹ (free S=O) will appear and grow.
-
Intramolecular H-bonding: The band position remains constant regardless of concentration.
-
Protocol B: Hammett Correlation (Substituent Effects)
For researchers synthesizing derivatives, the S=O frequency correlates with the electronic nature of substituents on the phenyl ring.
-
Electron Withdrawing Groups (EWG, e.g., -NO₂): Increase the double-bond character of S=O, shifting frequency higher (blue shift).
-
Electron Donating Groups (EDG, e.g., -OMe): Increase electron density on Sulfur, slightly lowering the frequency or affecting the N-H acidity.
Visualizations
Figure 1: Spectral Decision Tree for S-N Compounds
Use this logic flow to identify your unknown sample based on IR data.
Caption: Logical workflow for distinguishing sulfinamides from sulfonamides and sulfoxides using IR spectral markers.
Figure 2: Hydrogen Bonding Dynamics
Visualizing why the frequency shifts between solid state and solution.
Caption: Transition from intermolecular hydrogen bonded networks (solid) to free monomers (solution).
References
-
NIST Chemistry WebBook. Benzenesulfonamide IR Spectrum.[6] National Institute of Standards and Technology.[6] Available at: [Link]
-
Oh, K. I., & Baiz, C. R. (2019). Empirical S=O Stretch Vibrational Frequency Map. The Journal of Chemical Physics, 151(23), 234107. Available at: [Link][7]
-
Uno, T., Machida, K., & Hanai, K. (1968). Infrared spectra of benzene- and pentadeuterobenzenesulphonyl compounds.[8] Spectrochimica Acta Part A: Molecular Spectroscopy, 24(11), 1705–1712.[8]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for general functional group ranges: Sulfoxides 1030-1070 cm⁻¹, Sulfonamides 1330-1370 cm⁻¹).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
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- 7. Empirical S=O stretch vibrational frequency map - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sci-Hub. Infrared spectra of benzene- and pentadeuterobenzenesulphonyl compounds / Spectrochimica Acta Part A: Molecular Spectroscopy, 1968 [sci-hub.ru]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
